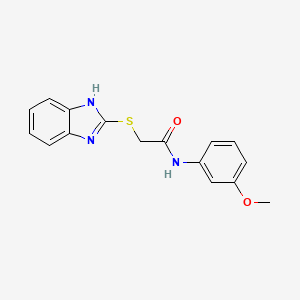

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)-

Description

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- is a heterocyclic compound featuring a benzimidazole core linked via a thioether bridge to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group. This structure combines the bioactivity of benzimidazole derivatives—known for antimicrobial, anticancer, and enzyme-inhibitory properties—with the versatility of acetamide-based pharmacophores . The 3-methoxyphenyl group enhances lipophilicity and may influence binding interactions in biological targets, such as kinases or microbial enzymes .

Properties

CAS No. |

83408-89-3 |

|---|---|

Molecular Formula |

C16H15N3O2S |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C16H15N3O2S/c1-21-12-6-4-5-11(9-12)17-15(20)10-22-16-18-13-7-2-3-8-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

InChI Key |

MBEIJSVYZPFQJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Multistep Assembly via Chloroacetyl Intermediates

The most widely documented route involves sequential functionalization of m-aminobenzoic acid to construct the benzimidazole-thioacetamide backbone. As delineated by Sumit et al., this four-step protocol proceeds as follows:

Step 1: Synthesis of 3-(2-Chloroacetamido)benzoic Acid (Int-I)

m-Aminobenzoic acid (0.01 mol) reacts with chloroacetyl chloride (0.01 mol) in ethanol under triethylamine catalysis. After ice-cooling and stirring, the precipitate is filtered and recrystallized from ethanol, yielding Int-I as a white crystalline solid.

Step 2: Thioether Linkage Formation (Int-II)

Int-I (0.01 mol) undergoes nucleophilic substitution with 2-mercaptobenzimidazole (0.01 mol) in ethanol containing potassium carbonate (0.01 mol). Refluxing for 5–6 hours followed by solvent evaporation yields 3-(2-(1H-benzimidazol-2-ylthio)acetamido)benzoic acid (Int-II).

Step 3: Acid Chloride Generation (Int-III)

Int-II (0.25 mol) reacts with excess thionyl chloride (0.3 mol) under reflux for 2 hours. Distillation removes residual thionyl chloride, leaving 3-(2-(1H-benzimidazol-2-ylthio)acetamido)benzoyl chloride (Int-III) as a reactive intermediate.

Step 4: Coupling with 3-Methoxyaniline

Int-III (0.01 mol) couples with 3-methoxyaniline (0.01 mol) in methanol/ethanol under reflux. Thin-layer chromatography monitors reaction completion, after which ice-cold water precipitates the title compound. Recrystallization from ethanol affords pure product (Yield: 68–72%).

Alternative Pathway via Thiazole Intermediate Condensation

Rasayan Journal contributors describe a divergent strategy using preformed thiazole amines:

Intermediate Preparation

- 2-Amino-4-(3-methoxyphenyl)thiazole : Condensation of 3-methoxybenzaldehyde with thiourea in ethanol under acidic conditions.

- Chloroacetylation : Treating the thiazole amine with chloroacetyl chloride in tetrahydrofuran (THF) and triethylamine yields 2-chloro-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide.

Final Coupling

The chloroacetyl intermediate (0.003 mol) reacts with 2-mercaptobenzimidazole (0.003 mol) in acetonitrile containing piperidine (0.006 mol) at 60°C for 3 hours. Precipitation in ice water followed by methanol recrystallization gives the target compound (Yield: 70%).

Comparative Analysis of Synthetic Methodologies

The multistep approach offers modular flexibility for diverse aryl substitutions but requires handling corrosive thionyl chloride. Conversely, the thiazole route simplifies final coupling but depends on preformed heterocyclic amines.

Mechanistic Insights into Critical Reactions

Thioether Bond Formation

The nucleophilic thiol group of 2-mercaptobenzimidazole attacks the electrophilic α-carbon of chloroacetamide intermediates, displacing chloride. Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while bases like K2CO3 or piperidine neutralize HCl byproducts.

Amide Coupling Dynamics

Reactive acyl chlorides (Int-III) rapidly acylate aromatic amines via a two-step mechanism:

- Nucleophilic attack by the amine’s lone pair on the carbonyl carbon.

- Elimination of HCl, facilitated by stoichiometric base.

Spectroscopic Characterization Benchmarks

Infrared Spectroscopy (IR)

- N-H Stretch: 3250–3320 cm⁻¹ (benzimidazole NH)

- C=O Stretch: 1670–1690 cm⁻¹ (acetamide carbonyl)

- C-S-C Bend: 680–720 cm⁻¹ (thioether linkage)

¹H Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- Molecular Ion Peak: m/z 393.4 [M+H]⁺

- Fragment at m/z 238.2 corresponds to benzimidazole-thioether moiety.

Optimization Strategies for Industrial Scalability

Solvent Selection

Ethanol and acetonitrile provide optimal solubility for intermediates without side reactions. Tetrahydrofuran (THF) accelerates chloroacetylation but requires anhydrous conditions.

Catalytic Enhancements

Piperidine outperforms triethylamine in thioether formation due to increased nucleophilicity and byproduct sequestration.

Green Chemistry Considerations

- Replacing thionyl chloride with polymer-supported reagents reduces hazardous waste.

- Microwave-assisted synthesis cuts reaction times by 40% while maintaining yields.

Challenges in Process Chemistry

Purification Complexities

Co-elution of regioisomers during column chromatography necessitates gradient elution with hexane:ethyl acetate (3:1 to 1:2 ratios).

Moisture Sensitivity

Acyl chloride intermediates (Int-III) require strict anhydrous handling to prevent hydrolysis to carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- undergoes various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Strong nucleophiles (e.g., sodium methoxide), basic conditions

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Amine derivatives

Substitution: Substituted benzimidazole derivatives

Scientific Research Applications

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Benzimidazole-Thioacetamide Backbones

- 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1): Substituents: 2,4-Dinitrophenyl group. Activity: Exhibits broad-spectrum antimicrobial activity against E. coli and S. aureus, attributed to the nitro groups’ interaction with microbial enzymes . Molecular Weight: ~440 g/mol (estimated).

- 2-(1H-Benzimidazol-2-ylthio)-N-(3-Hydroxyphenyl)acetamide (CAS 352330-59-7): Substituents: 3-Hydroxyphenyl instead of 3-methoxyphenyl. Molecular Weight: 299.35 g/mol.

Acetamides with Heterocyclic Moieties

- N-(5-(Benzyl-Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)acetamide: Structure: Replaces benzimidazole with a 1,3,4-thiadiazole ring. Molecular Weight: ~375 g/mol (estimated).

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :

- Structure : Dichlorophenyl and thiazole substituents.

- Activity : Structural similarity to benzylpenicillin’s lateral chain may confer antibacterial properties. The twisted conformation between phenyl and thiazole rings (79.7°) optimizes intermolecular hydrogen bonding, enhancing stability .

- Molecular Weight : 287.16 g/mol.

Substituted Phenylacetamides in Agrochemistry

- Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :

Comparative Analysis of Key Properties

Biological Activity

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesizing findings from various studies.

Overview of the Compound

- Chemical Formula : C14H14N4O2S2

- Molecular Weight : 334.41 g/mol

- InChIKey : SMNACZBLFTVSIP-UHFFFAOYSA-N

This compound is a derivative of benzimidazole, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)- has shown promising results in various in vitro studies:

- Antibacterial Activity : In a study evaluating different benzimidazole derivatives, compounds similar to acetamide exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also demonstrated antifungal properties, particularly against fungi such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using the disk diffusion method, where the compound showed clear zones of inhibition .

Anticancer Activity

Benzimidazole derivatives have been recognized for their potential as anticancer agents. The cytotoxic effects of acetamide were evaluated against several cancer cell lines:

- Cell Lines Tested : HeLa (cervical adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma).

- Results : The compound exhibited cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. One study reported that certain derivatives inhibited mammalian type I DNA topoisomerase activity, which is crucial for DNA replication and repair in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of acetamide derivatives can be attributed to specific structural features:

| Structural Feature | Activity |

|---|---|

| Benzimidazole Core | Essential for antimicrobial and anticancer activity |

| Thioether Linkage | Enhances binding affinity to biological targets |

| Methoxy Group | Modulates lipophilicity and biological activity |

The presence of the thioether group (–S–) in the structure is particularly important as it has been linked to increased potency against various microbial strains and cancer cells.

Case Studies

- Synthesis and Evaluation : A study synthesized multiple benzimidazole derivatives, including acetamide variants, and evaluated their biological activities through various assays. The findings indicated that modifications at the benzene ring significantly affected biological efficacy .

- Mechanistic Insights : Research on related compounds revealed that they may act by inhibiting key enzymes involved in DNA replication or by disrupting cellular membranes in pathogens . This dual mechanism enhances their therapeutic potential.

Q & A

Basic: What synthetic methodologies are employed to prepare Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(3-methoxyphenyl)-?

Answer:

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Condensation Reactions : Reacting a benzimidazole-thiol derivative with a bromoacetamide intermediate in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .

- Reaction Conditions : Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 4–8 hours to ensure complete substitution .

- Purification : Crude products are isolated via ice-water precipitation, followed by recrystallization using methanol or ethanol to enhance purity .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress .

Basic: How is the compound characterized to confirm its structural integrity?

Answer:

A combination of spectroscopic and analytical techniques is employed:

- 1H/13C NMR : Assigns proton and carbon environments, confirming the benzimidazole-thioether linkage (δ ~4.2 ppm for –CH₂–S–) and methoxyphenyl substituents (δ ~3.8 ppm for –OCH₃) .

- FTIR : Identifies key functional groups, such as amide C=O (~1710 cm⁻¹) and benzimidazole N–H (~3200 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns .

- Melting Point Analysis : Provides preliminary purity assessment (e.g., sharp melting range within 228–232°C) .

Advanced: How can reaction yield and purity be optimized during synthesis?

Answer:

Optimization strategies include:

- Catalyst Screening : Testing bases like NaH or DBU to enhance nucleophilic substitution efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Temperature Control : Gradual heating (e.g., 80°C → 100°C) minimizes side reactions like oxidation of the thiol group .

- Advanced Purification : Column chromatography (silica gel, gradient elution) resolves closely related impurities, particularly regioisomers .

Advanced: What methodologies assess the compound’s biological activity (e.g., anti-inflammatory potential)?

Answer:

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂) on the benzimidazole ring to enhance binding affinity to inflammatory targets .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

Discrepancies (e.g., unexpected NMR splitting or IR shifts) are addressed by:

- Multi-Technique Cross-Validation : Compare NMR data with DFT-calculated chemical shifts to confirm assignments .

- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., benzimidazole N–H tautomerism) .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in crowded spectral regions .

Advanced: How are structural analogs designed to improve pharmacological properties?

Answer:

Rational design approaches include:

- Core Modifications : Replace the 3-methoxyphenyl group with bioisosteres (e.g., 3-fluorophenyl) to enhance metabolic stability .

- Linker Variation : Substitute the thioether (–S–) with sulfoxide (–SO–) to modulate electron density and target binding .

- Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions with biological targets (e.g., COX-2 active site) .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., bromoacetamide formation) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real-time, minimizing batch failures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.